molecular formula C21H20Cl2N4O B4279624 8-chloro-2-(2-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide

8-chloro-2-(2-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide

Cat. No. B4279624
M. Wt: 415.3 g/mol
InChI Key: XUCAIWRUNCRIBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-chloro-2-(2-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide, also known as CQ, is a synthetic compound that belongs to the class of 4-aminoquinolines. It was first synthesized in the 1930s and has been used as an antimalarial drug for decades. However, recent studies have shown that CQ has potential applications in other areas of scientific research, including cancer treatment, neuroprotection, and viral infections.

Mechanism of Action

The exact mechanism of action of 8-chloro-2-(2-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide is not fully understood. However, it is known to inhibit the heme polymerase enzyme, which is essential for the survival of the malaria parasite. Additionally, 8-chloro-2-(2-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide has been shown to inhibit autophagy, a process that is essential for the survival of cancer cells. It is believed that 8-chloro-2-(2-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide inhibits autophagy by inhibiting the fusion of autophagosomes with lysosomes, thereby preventing the degradation of cellular components.
Biochemical and Physiological Effects:
8-chloro-2-(2-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide has several biochemical and physiological effects. It has been shown to inhibit the heme polymerase enzyme, which leads to the accumulation of toxic heme molecules in the malaria parasite. This ultimately results in the death of the parasite. Moreover, 8-chloro-2-(2-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide has been shown to inhibit autophagy, which leads to the accumulation of damaged cellular components and ultimately results in the death of cancer cells. Additionally, 8-chloro-2-(2-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

8-chloro-2-(2-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is a well-established compound that has been extensively studied for its antimalarial properties. Moreover, it is relatively easy to synthesize and purify, and it is commercially available. However, 8-chloro-2-(2-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide also has some limitations. For instance, it has a relatively low solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, it has been shown to have some toxicity in high doses, which can limit its use in vivo.

Future Directions

There are several future directions for the research on 8-chloro-2-(2-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide. One potential direction is the development of 8-chloro-2-(2-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide-based therapies for cancer treatment. Several clinical trials are currently underway to evaluate the efficacy of 8-chloro-2-(2-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide in combination with other cancer therapies. Another potential direction is the development of 8-chloro-2-(2-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide-based therapies for neurodegenerative diseases. Several preclinical studies have shown promising results, and further research is needed to evaluate the safety and efficacy of 8-chloro-2-(2-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide in humans. Additionally, the antiviral properties of 8-chloro-2-(2-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide are an area of active research, and further studies are needed to evaluate its potential use in the treatment of viral infections.

Scientific Research Applications

8-chloro-2-(2-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide has been extensively studied for its antimalarial properties. It works by inhibiting the heme polymerase enzyme, which is essential for the survival of the malaria parasite. However, recent research has shown that 8-chloro-2-(2-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide has potential applications in other areas of scientific research. For instance, 8-chloro-2-(2-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide has been shown to inhibit autophagy, a process that is essential for the survival of cancer cells. This makes 8-chloro-2-(2-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide a promising candidate for cancer treatment. Moreover, 8-chloro-2-(2-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Additionally, 8-chloro-2-(2-chlorophenyl)-N-(4-methyl-1-piperazinyl)-4-quinolinecarboxamide has been shown to have antiviral properties against several viruses, including Zika virus, Ebola virus, and SARS-CoV-2.

properties

IUPAC Name

8-chloro-2-(2-chlorophenyl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N4O/c1-26-9-11-27(12-10-26)25-21(28)16-13-19(15-5-2-3-7-17(15)22)24-20-14(16)6-4-8-18(20)23/h2-8,13H,9-12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCAIWRUNCRIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)NC(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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